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Compound of Interest

Compound Name: Methyl benzoate

Cat. No.: B043278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methyl benzoate and its para-

substituted derivatives: methyl p-toluate, methyl p-anisate, methyl p-nitrobenzoate, and methyl

p-chlorobenzoate. The objective is to offer a clear, data-driven reference for identifying and

differentiating these compounds based on their spectral characteristics. This document

summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), supported by detailed experimental

protocols and visual workflows.

Data Presentation: Spectroscopic Data Summary
The following tables provide a comprehensive summary of the key spectroscopic data for

methyl benzoate and its derivatives.

Infrared (IR) Spectroscopy Data
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Compound
C=O Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

Substituent
Group Peaks
(cm⁻¹)

Methyl Benzoate ~1724 ~1277, ~1111 ~1602, ~1452 N/A

Methyl p-Toluate ~1722 ~1275, ~1109 ~1611, ~1435
~2950 (C-H

stretch in CH₃)

Methyl p-Anisate ~1718 ~1257, ~1169 ~1607, ~1512

~2950 (C-H

stretch in OCH₃),

~1030 (C-O

stretch)

Methyl p-

Nitrobenzoate
~1728 ~1280, ~1105 ~1605, ~1435

~1525 (asym N-

O stretch),

~1348 (sym N-O

stretch)

Methyl p-

Chlorobenzoate
~1725 ~1278, ~1117 ~1595, ~1489

~1092 (C-Cl

stretch)

¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound -OCH₃ Signal (s)

Aromatic Protons
(m)

Substituent Group
Protons (s)

Methyl Benzoate ~3.91
~8.03 (d, 2H), ~7.42

(t, 1H), ~7.54 (t, 2H)
N/A

Methyl p-Toluate ~3.88
~7.92 (d, 2H), ~7.23

(d, 2H)
~2.41 (-CH₃)

Methyl p-Anisate ~3.87
~7.98 (d, 2H), ~6.92

(d, 2H)
~3.84 (-OCH₃)

Methyl p-

Nitrobenzoate
~3.97

~8.28 (d, 2H), ~8.15

(d, 2H)
N/A

Methyl p-

Chlorobenzoate
~3.91

~7.96 (d, 2H), ~7.42

(d, 2H)
N/A
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¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound C=O Carbon -OCH₃ Carbon

Aromatic
Carbons

Substituent
Group Carbon

Methyl Benzoate ~167.0 ~52.1
~132.9, ~130.2,

~129.5, ~128.4
N/A

Methyl p-Toluate ~167.1 ~51.8
~143.4, ~129.5,

~129.0, ~127.3
~21.5 (-CH₃)[1]

Methyl p-Anisate ~166.8 ~51.8
~163.4, ~131.6,

~122.0, ~113.6
~55.4 (-OCH₃)

Methyl p-

Nitrobenzoate
~165.1 ~52.8

~150.5, ~135.4,

~130.6, ~123.5
N/A[1]

Methyl p-

Chlorobenzoate
~166.1 ~52.1

~139.3, ~130.9,

~128.6
N/A[1]

Mass Spectrometry Data (Key Fragments, m/z)
Compound

Molecular Ion
(M⁺)

[M-OCH₃]⁺ [M-COOCH₃]⁺
Other Key
Fragments

Methyl Benzoate 136 105 77 51

Methyl p-Toluate 150 119 91 65

Methyl p-Anisate 166 135 107 77, 92

Methyl p-

Nitrobenzoate
181 150 122 76, 92, 50

Methyl p-

Chlorobenzoate
170/172 139/141 111/113 75, 50

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation: For liquid samples like methyl benzoate, a neat spectrum can be

obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium

bromide (KBr) plates to form a thin film.[2][3] For solid derivatives, a KBr pellet is prepared

by grinding a small amount of the sample with dry KBr powder and pressing the mixture into

a transparent disk.[4]

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. The sample is then placed in the beam path, and the sample spectrum is

recorded. The instrument measures the transmittance or absorbance of infrared radiation at

various wavenumbers (typically 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to specific functional groups (e.g., C=O, C-O, C-H, and substituent-specific

bonds).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of the molecule by observing the magnetic properties of

atomic nuclei (¹H and ¹³C).

Methodology:

Sample Preparation: 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR

tube.[5][6] A small amount of a reference standard, such as tetramethylsilane (TMS), is

added to provide a reference signal at 0 ppm.[7]

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
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Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument

subjects the sample to a strong magnetic field and irradiates it with radiofrequency pulses.

The resulting signals (free induction decay) are detected and Fourier-transformed to produce

the NMR spectrum.

Data Analysis: The ¹H NMR spectrum provides information on the chemical environment of

protons, their integration (relative numbers), and spin-spin coupling. The ¹³C NMR spectrum

shows the number of unique carbon environments.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for these types of compounds.[8][9]

[10] The sample molecules are bombarded with a high-energy electron beam (typically 70

eV), causing them to ionize and fragment.[8][9][10]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough

to be observed) and various fragment ion peaks. The fragmentation pattern provides

valuable structural information.
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Caption: Experimental workflow for spectroscopic analysis.
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Compounds

Spectroscopic EffectsMethyl Benzoate
(Reference)

C=O Stretch (IR)

Aromatic Proton δ
(¹H NMR)

C=O Carbon δ
(¹³C NMR)

Methyl p-Toluate
(-CH₃)

Slight Decrease

Shielding

Slight Shielding

Methyl p-Anisate
(-OCH₃)

Decrease

Strong Shielding

Shielding

Methyl p-Nitrobenzoate
(-NO₂)

Increase

Deshielding

Deshielding

Methyl p-Chlorobenzoate
(-Cl)

Slight Increase

Slight Deshielding

Slight Shielding

Click to download full resolution via product page

Caption: Influence of substituents on spectroscopic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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